2-フェニルキノリン-4-カルボン酸メチル

説明

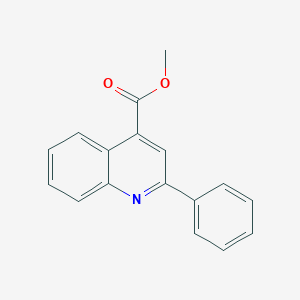

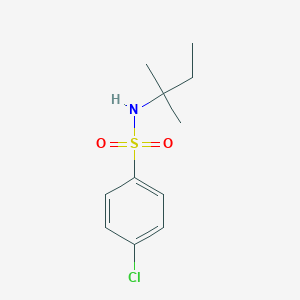

“Methyl 2-phenylquinoline-4-carboxylate” is a compound with the molecular formula C17H13NO2 . It is a derivative of quinoline-4-carboxylic acids, which are known to have a variety of medicinal effects and are used as active components in industrial antioxidants . This compound has been synthesized to be used as a precursor for further cincophene derivatives .

Synthesis Analysis

The synthesis of “Methyl 2-phenylquinoline-4-carboxylate” involves a mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and concentrated sulfuric acid. This mixture is refluxed for several hours, then cooled to room temperature . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .Molecular Structure Analysis

The asymmetric unit of the title compound contains two independent molecules, which differ primarily in the rotational orientation of the pendant phenyl group with respect to the plane of the quinoline moiety . The dihedral angle between the N1/C1/C6–C9 and C12–C17 planes is 17.00 (6) while that between the N2/C18/C23–C26 and C29–C34 planes is 16.63 (7) in the opposite direction .Chemical Reactions Analysis

The compound has been used in the development of a photochemical Minisci alkylation . It has also been used as a precursor for further cincophene derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.29g/mol . In the crystal, the molecules form stacks parallel to the b axis through π-stacking interactions of the heterocyclic rings .科学的研究の応用

抗菌剤

“2-フェニルキノリン-4-カルボン酸メチル”は、強力な抗菌特性で知られるシンコフェンの誘導体を合成するための前駆体として特定されています . これらの誘導体は、さまざまな微生物株に対して有効性が示されており、新しい抗生物質の開発において貴重です。

抗真菌剤としての応用

この化合物の誘導体は、顕著な抗真菌活性も示します . この用途は、既存の薬物に耐性を持つようになっている真菌感染症の治療薬の開発において、製薬業界にとって重要です。

鎮痛特性

研究によると、“2-フェニルキノリン-4-カルボン酸メチル”は、顕著な鎮痛効果を持つ化合物を生成するために使用できます . この用途は、現在の選択肢よりも副作用が少ない可能性のある新しい疼痛管理ソリューションを作成するために特に重要です。

抗リウマチ療法

“2-フェニルキノリン-4-カルボン酸メチル”の誘導体であるシンコフェンは、抗リウマチ剤として長い歴史があります . 新しい誘導体の合成により、リウマチ性疾患に対するより効果的で安全な治療法につながる可能性があります。

工業用抗酸化剤

“2-フェニルキノリン-4-カルボン酸メチル”から合成されたものも含め、キノリン誘導体は、工業用抗酸化剤の活性成分として使用されます . これらの抗酸化剤は、酸化劣化から製品を保護し、保存期間を延ばし、品質を維持するために不可欠です。

結晶学と材料科学

この化合物の結晶構造と積層相互作用は、材料科学研究の興味深い対象となっています . これらの特性を理解することで、耐久性や電気伝導率の向上など、特定の所望の特性を持つ新しい材料を開発できるようになります。

作用機序

Target of Action

Methyl 2-phenylquinoline-4-carboxylate is a derivative of 2-phenylquinoline-4-carboxylic acid, also known as cincophene . Cincophene has been proven to be a powerful antimicrobial agent . Therefore, the primary targets of Methyl 2-phenylquinoline-4-carboxylate are likely to be microbial cells, particularly those of bacteria.

Mode of Action

As a derivative of cincophene, it may share similar antimicrobial properties . Antimicrobial agents typically work by disrupting essential processes in bacterial cells, such as cell wall synthesis, protein production, or DNA replication.

Biochemical Pathways

Given its antimicrobial properties, it is likely to interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth .

Result of Action

The result of the action of Methyl 2-phenylquinoline-4-carboxylate is likely to be the inhibition of bacterial growth or the killing of bacteria, given its antimicrobial properties . This would result in a decrease in the number of bacteria in the environment where the compound is applied.

特性

IUPAC Name |

methyl 2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMMBMNYRTPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346111 | |

| Record name | methyl 2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4546-48-9 | |

| Record name | methyl 2-phenylquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B452029.png)

![N-[1-(1-adamantyl)butyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452032.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B452035.png)

![N-[1-(1-adamantyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452036.png)

![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)

![2-(1-adamantyl)-N-[3-(4-{3-[(1-adamantylacetyl)amino]propyl}-1-piperazinyl)propyl]acetamide](/img/structure/B452038.png)

![N-[1-(1-adamantyl)propyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452041.png)

![2,2-dibromo-N-(4-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}cyclohexyl)-1-methylcyclopropanecarboxamide](/img/structure/B452052.png)